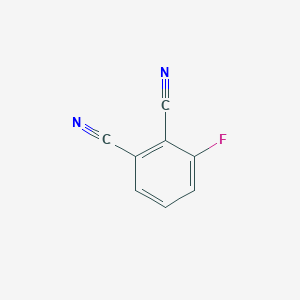

3-Fluorophthalonitrile

Description

Properties

IUPAC Name |

3-fluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPTYURANIHAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474794 | |

| Record name | 3-fluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65610-13-1 | |

| Record name | 3-Fluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Phthalonitriles

An In-depth Technical Guide to the Synthesis of 3-Fluorophthalonitrile from 3-Nitrophthalonitrile

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for enhancing pharmacological and material properties.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound, a key fluorinated aromatic intermediate, serves as a versatile building block for the synthesis of more complex molecules, including phthalocyanines used in photodynamic therapy and advanced materials, as well as various pharmaceutical compounds.[3][4]

This guide provides a comprehensive technical overview of a primary synthetic route to this compound: the nucleophilic aromatic substitution (SNAr) of 3-nitrophthalonitrile. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3-nitrophthalonitrile to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike aliphatic SN2 reactions, SNAr on an aromatic ring is typically slow unless the ring is "activated" by potent electron-withdrawing groups (EWGs).[5]

In this specific synthesis, the starting material, 3-nitrophthalonitrile, is exceptionally well-primed for this reaction due to three key features:

-

Powerful Electron-Withdrawing Groups: The molecule possesses not one, but three EWGs: two nitrile (-CN) groups and one nitro (-NO₂) group.[6] These groups strongly polarize the aromatic ring, making the carbon atom attached to the nitro group electron-deficient and thus highly susceptible to attack by a nucleophile.

-

An Excellent Leaving Group: The nitro group (-NO₂) is an effective leaving group in SNAr reactions because its departure results in the formation of a stable nitrite anion (NO₂⁻). Its ability to stabilize the negative charge of the intermediate Meisenheimer complex facilitates the reaction.[7]

-

A Potent Nucleophile: The fluoride anion (F⁻), when properly solvated, acts as the incoming nucleophile that displaces the nitro group.

This type of reaction, involving the displacement of a leaving group by a fluoride anion, is often referred to as a Halex reaction (Halogen Exchange), a term broadly applied to nucleophilic fluorinations even when the leaving group is not a halogen.[8][9][10]

The Role of the Reaction Environment

The success of a Halex-type reaction is critically dependent on the reaction environment, which must be tailored to enhance the nucleophilicity of the fluoride source.[1]

-

Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective source of fluoride. However, its low solubility in organic solvents is a major challenge. Using spray-dried KF, which has a higher surface area, can improve reactivity. Cesium fluoride (CsF) is a more soluble and thus more reactive alternative, though it is more expensive.[9]

-

Solvent: High-boiling, polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are essential.[1][8] These solvents are effective at solvating the potassium cation, which leaves the fluoride anion "naked" and highly nucleophilic.

-

Phase-Transfer Catalysis: To overcome the solubility issue of KF, a phase-transfer catalyst (PTC) is often employed.[9][11] Quaternary ammonium salts or cryptands like Kryptofix 2.2.2 can complex the potassium ion, effectively shuttling the fluoride anion into the organic phase where the reaction occurs.[11][12] This dramatically increases the reaction rate and allows for milder conditions.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 3-Nitrophthalonitrile | 51762-67-5 | 173.13 | Starting material; irritant.[13][14][15] |

| Potassium Fluoride (spray-dried) | 7789-23-3 | 58.10 | Fluoride source; must be anhydrous. |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous, polar aprotic solvent. |

| Tetraphenylphosphonium Bromide | 2751-90-8 | 419.28 | Optional Phase-Transfer Catalyst.[16] |

Equipment

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet.

-

Heating mantle with a temperature controller and thermocouple.

-

Standard laboratory glassware for workup and purification.

Step-by-Step Methodology

1. Reagent Preparation and Reactor Setup:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent moisture contamination.

-

Potassium fluoride must be anhydrous. If not using pre-dried KF, dry it under a vacuum at 120-150 °C for at least 4 hours.[10]

-

Set up the three-neck flask with the stirrer, condenser, and inert gas line. Maintain a positive pressure of nitrogen or argon throughout the reaction.

2. Reaction Execution:

-

To the flask, add spray-dried potassium fluoride (e.g., 1.5-2.0 equivalents relative to the starting material).

-

If using a phase-transfer catalyst, add it now (e.g., 0.05-0.1 equivalents).

-

Add anhydrous DMSO to the flask.

-

Begin vigorous stirring and add the 3-nitrophthalonitrile (1.0 equivalent) to the suspension.

-

Slowly heat the reaction mixture to 160-180 °C. The exact temperature will depend on the solvent and catalyst used.

-

Maintain the temperature and stirring for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 3-nitrophthalonitrile spot.

3. Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing cold deionized water (typically 10x the volume of the DMSO used). This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove DMSO and inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to remove non-polar impurities.

4. Purification and Characterization:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or toluene.

-

Dry the purified product under a vacuum.

-

The final product's identity and purity should be confirmed using standard analytical techniques:

-

¹H NMR and ¹⁹F NMR: To confirm the structure and the successful incorporation of fluorine.

-

Melting Point: Compare with the literature value.

-

Mass Spectrometry: To confirm the molecular weight.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

3-Nitrophthalonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[13][14][15] Handle with appropriate PPE, including gloves, safety goggles, and a lab coat. All manipulations should be performed in a chemical fume hood.[13][14][15]

-

This compound: The safety profile is expected to be similar to the starting material. It should be handled with the same level of precaution. Causes skin irritation, serious eye damage, and may cause respiratory irritation.[17]

-

Solvents: DMSO is combustible and can penetrate the skin, potentially carrying dissolved substances with it. Handle with care.

-

Reaction Conditions: The reaction is run at high temperatures. Use appropriate shielding and ensure the temperature controller is functioning correctly to prevent overheating.

Conclusion

The synthesis of this compound from 3-nitrophthalonitrile via nucleophilic aromatic substitution is a powerful and reliable method for producing this valuable intermediate. The key to a successful synthesis lies in understanding the SNAr mechanism and meticulously controlling the reaction environment—specifically, ensuring anhydrous conditions and maximizing the nucleophilicity of the fluoride source through the proper choice of solvent and the potential use of a phase-transfer catalyst. By following a well-defined protocol and adhering to strict safety standards, researchers can efficiently produce high-purity this compound for applications in drug development and materials science.

References

- 1. gchemglobal.com [gchemglobal.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Application of 3-nitrophthalonitrile_Chemicalbook [chemicalbook.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. benchchem.com [benchchem.com]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halex process - Wikipedia [en.wikipedia.org]

- 9. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. nbinno.com [nbinno.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Fluorinated Phthalonitriles: Focus on 3-Fluorophthalonitrile and its Isomer, 4-Fluorophthalonitrile

A Note to the Researcher: Comprehensive searches for detailed chemical and physical properties, synthesis protocols, and specific applications of 3-Fluorophthalonitrile have yielded limited publicly available data. The scientific literature extensively covers other isomers, particularly 4-Fluorophthalonitrile and various tetrafluorinated phthalonitriles. This guide will provide a thorough analysis of the known properties and applications of fluorinated phthalonitriles, with a specific focus on the well-documented 4-Fluorophthalonitrile as a representative monosubstituted isomer. The information presented for the 4-isomer will serve as a scientifically grounded framework to infer the likely, albeit unconfirmed, characteristics of this compound.

Introduction to Fluorinated Phthalonitriles

Fluorinated phthalonitriles are a class of aromatic organic compounds that have garnered significant interest in materials science, polymer chemistry, and medicinal chemistry. The introduction of one or more highly electronegative fluorine atoms onto the phthalonitrile scaffold dramatically alters the molecule's electronic properties, reactivity, and intermolecular interactions. This fluorination can lead to enhanced thermal stability, improved solubility in organic solvents, and unique electronic characteristics in derived materials such as phthalocyanines and high-performance polymers.

The position of the fluorine substituent on the benzene ring is critical in determining the specific properties of the molecule. While data on this compound is scarce, its isomer, 4-Fluorophthalonitrile, has been more extensively studied and serves as a valuable model for understanding the impact of a single fluorine atom on the phthalonitrile system.

Core Chemical and Physical Properties

A comparative summary of the known and predicted properties of this compound and the experimentally determined properties of 4-Fluorophthalonitrile is presented below.

| Property | This compound (Predicted/Inferred) | 4-Fluorophthalonitrile (Experimental) |

| CAS Number | Not readily available | 65610-14-2 |

| Molecular Formula | C₈H₃FN₂ | C₈H₃FN₂ |

| Molecular Weight | 146.12 g/mol | 146.12 g/mol |

| Appearance | Likely a white to off-white solid | Solid |

| Melting Point | Inferred to be in a similar range to the 4-isomer | 100-104 °C |

| Boiling Point | Not available | Not available |

| Solubility | Likely soluble in common organic solvents | Soluble in organic solvents |

Synthesis and Reactivity

The synthesis of monofluorinated phthalonitriles can be approached through several synthetic strategies. While a specific, validated protocol for this compound is not readily found in the literature, general methods for the synthesis of fluorinated aromatic nitriles can be adapted.

General Synthetic Approaches

One common strategy for introducing nitrile groups is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a cyanide source, typically copper(I) cyanide. For the synthesis of this compound, a plausible precursor would be 3-fluoro-1,2-dibromobenzene.

Another approach involves the dehydration of a corresponding phthalamide. For instance, 3-fluorophthalamide could be treated with a dehydrating agent to yield this compound. The synthesis of the phthalamide precursor would likely start from 3-fluorophthalic acid.

A key precursor for the formation of some fluorinated phthalocyanine complexes is this compound, which can be prepared through an aromatic nucleophilic substitution reaction between 3-nitrophthalonitrile and a fluoride source, or from 3-fluorodimethylphthalate.[1]

The synthesis of 3-(pentafluorosulfanyl)phthalonitrile has been reported, involving a multi-step process starting from a substituted aniline.[2] While this is not a direct synthesis of this compound, it demonstrates a synthetic route to a 3-substituted phthalonitrile.

Reactivity of the Fluorinated Phthalonitrile Core

The presence of a fluorine atom on the phthalonitrile ring significantly influences its reactivity. The electron-withdrawing nature of fluorine enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions. This is a key feature exploited in the synthesis of more complex molecules.

The nitrile groups themselves are versatile functional handles. They can undergo a variety of transformations, including:

-

Cyclotetramerization: This is the most prominent reaction of phthalonitriles, leading to the formation of phthalocyanines. The reaction is typically carried out in the presence of a metal salt, which templates the formation of the macrocycle.

-

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids, providing a route to fluorinated phthalic acids.

-

Reduction: The nitriles can be reduced to amines, yielding fluorinated xylylenediamines.

The following diagram illustrates the general reactivity of a fluorinated phthalonitrile.

Caption: General reactivity of a fluorinated phthalonitrile.

Applications in Research and Development

Fluorinated phthalonitriles are valuable building blocks in several areas of scientific research and industrial development.

Precursors to Phthalocyanines

The primary application of fluorinated phthalonitriles is in the synthesis of fluorinated phthalocyanines. These macrocyclic compounds have unique photophysical and electronic properties, making them suitable for a range of applications, including:

-

Pigments and Dyes: Phthalocyanines are known for their intense blue and green colors and exceptional stability.

-

Chemical Sensors: The electronic properties of phthalocyanines can be modulated by the binding of analytes, forming the basis for chemical sensors.

-

Nonlinear Optics: The extended π-system of phthalocyanines gives rise to nonlinear optical properties, which are of interest for optical limiting and other applications.

-

Photodynamic Therapy: Certain phthalocyanine derivatives can generate reactive oxygen species upon irradiation with light, a property that is exploited in photodynamic therapy for the treatment of cancer.

High-Performance Polymers

Phthalonitrile-based resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability. The incorporation of fluorine can further enhance these properties. These resins are used in demanding applications such as aerospace composites and high-temperature adhesives.

Drug Development

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. While there are no specific drugs reported to be derived from this compound, the fluorinated phthalonitrile scaffold represents a potential starting point for the synthesis of novel therapeutic agents. The nitrile groups can be converted to other functional groups, and the fluorinated aromatic ring can impart favorable pharmacokinetic properties.

Spectroscopic Characterization

While specific spectral data for this compound is not available, the expected spectroscopic features can be inferred from the known data for 4-Fluorophthalonitrile and other related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show three distinct signals in the aromatic region. The coupling patterns would be complex due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum would display eight signals. The carbons directly attached to the fluorine and nitrile groups would show characteristic chemical shifts and coupling to fluorine.

-

¹⁹F NMR: A single resonance would be expected in the fluorine NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 2230 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile groups. Absorptions corresponding to the C-F bond and aromatic C-H and C=C bonds would also be present.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (146.12 g/mol ). Fragmentation patterns would likely involve the loss of HCN and fluorine.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling fluorinated phthalonitriles. While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards are likely to be similar to those of 4-Fluorophthalonitrile.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area with copious amounts of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

While this compound remains a compound with limited available data, its potential as a precursor for advanced materials is evident from the extensive research on its isomers and other fluorinated phthalonitriles. The insights gained from the study of 4-Fluorophthalonitrile provide a valuable foundation for predicting the properties and reactivity of the 3-fluoro isomer. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential applications in materials science and drug discovery.

References

1H and 19F NMR spectroscopic data of 3-Fluorophthalonitrile

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Data of 3-Fluorophthalonitrile

Authored by: A Senior Application Scientist

Foreword: The Analytical Power of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemicals, and materials science.[1][2] This prevalence necessitates robust analytical methodologies to unambiguously determine molecular structure. Among the available techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of ¹H and ¹⁹F nuclei, stands out as an exceptionally powerful tool.[3] Fluorine-19 is an ideal NMR nucleus, boasting 100% natural abundance, a high gyromagnetic ratio, and a spin of ½, which results in high sensitivity and sharp signals.[3][4][5] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, often spanning over 800 ppm, provides exquisite resolution and minimizes the signal overlap that can complicate ¹H NMR spectra.[5][6][7]

This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of this compound, a key building block in the synthesis of fluorinated phthalocyanines and other functional materials. We will move beyond a simple recitation of data, delving into the causality behind the observed chemical shifts and coupling constants. The protocols described herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality data.

The Spin System of this compound: A Primer

This compound presents a fascinating case for NMR analysis. The molecule contains a four-spin system composed of three aromatic protons (H-4, H-5, H-6) and one fluorine atom (F-3). The two nitrile groups at positions C-1 and C-2, along with the fluorine at C-3, create a highly electron-deficient aromatic ring, which significantly influences the magnetic environment of the nuclei.

Understanding the through-bond spin-spin coupling (J-coupling) network is paramount for correct spectral assignment. We anticipate observing:

-

Homonuclear couplings (³JHH, ⁴JHH): Couplings between the aromatic protons.

-

Heteronuclear couplings (³JHF, ⁴JHF, ⁵JHF): Couplings between the fluorine atom and the protons. These interactions are critical for correlating the ¹H and ¹⁹F spectra.[8]

Figure 1: Spin-spin coupling network in this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm.[9] The powerful electron-withdrawing nature of the two nitrile groups and the fluorine atom deshields the protons, shifting them downfield compared to benzene (δ 7.36 ppm).

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | ~7.9 - 8.2 | ddd | ³J(H6-H5), ⁴J(H6-H4), ⁵J(H6-F3) |

| H-5 | ~7.8 - 8.1 | ddd | ³J(H5-H6), ³J(H5-H4), ⁴J(H5-F3) |

| H-4 | ~7.6 - 7.9 | ddd | ³J(H4-H5), ⁴J(H4-H6), ³J(F3-H4) |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Causality of Spectral Features

-

Chemical Shifts: The precise chemical shift of each proton is a function of the combined inductive and resonance effects of the substituents. H-6 is adjacent to a nitrile group, H-4 is adjacent to the fluorine, and H-5 is positioned between them, leading to distinct electronic environments.

-

Multiplicity: Each proton signal appears as a doublet of doublet of doublets (ddd) because it is coupled to the other two protons and the fluorine atom. The magnitude of the coupling constant (J) determines the separation of the peaks within a multiplet.[10]

-

³JHH (ortho): Typically 6-10 Hz.[10] This will be the largest H-H coupling, seen between H-5/H-6 and H-4/H-5.

-

⁴JHH (meta): Typically 1-4 Hz.[10] This smaller coupling will be observed between H-4 and H-6.

-

JHF (Heteronuclear): The magnitudes of H-F couplings are highly dependent on the number of intervening bonds.

-

³JHF (ortho): Expected to be the largest H-F coupling (typically 5-10 Hz) for H-4.

-

⁴JHF (meta): A smaller coupling (typically 2-7 Hz) is expected for H-5.

-

⁵JHF (para): The smallest coupling (typically 0-3 Hz) is expected for H-6.

-

-

Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides complementary and often more straightforward information due to its simplicity in this case—a single fluorine environment.[4]

Predicted ¹⁹F NMR Data

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| F-3 | -100 to -130 | ddd | ³J(F3-H4), ⁴J(F3-H5), ⁵J(F3-H6) |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (0 ppm).[11][12] Aromatic fluorine shifts are sensitive to substituents and can vary significantly.[4]

Causality of Spectral Features

-

Chemical Shift: The chemical shift of an aromatic fluorine is highly sensitive to the electronic nature of other ring substituents.[13] The electron-withdrawing nitrile groups will influence the electron density at the fluorine-bearing carbon, determining its resonance position.

-

Multiplicity: The single fluorine signal will be split into a doublet of doublet of doublets (ddd) by its couplings to H-4, H-5, and H-6. Crucially, the J-values observed in the ¹⁹F spectrum must reciprocally match those observed in the ¹H spectrum.[10] For example, the ³J(F3-H4) value measured from the splitting of the F-3 signal must be identical to the ³J(F3-H4) value measured from the splitting of the H-4 signal. This reciprocity is a cornerstone of spectral assignment.

Experimental Protocols and Workflow

Acquiring high-quality, unambiguous data requires adherence to rigorous experimental protocols.

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) for ¹H NMR can be added, although modern spectrometers can reference to the residual solvent signal. For ¹⁹F NMR, an external reference like CFCl₃ or a secondary standard like trifluoroacetic acid may be used.[6][12]

Protocol 2: NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H Spectrum Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Ensure the acquisition time is sufficient for good resolution (typically 2-4 seconds).

-

Apply a relaxation delay (D1) of at least 5 seconds to allow for full relaxation of the nuclei, ensuring accurate integration.[14]

-

-

¹⁹F Spectrum Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Set the spectral width to be appropriate for aromatic fluorines (e.g., -100 to -180 ppm).[11]

-

Acquire the spectrum. Proton decoupling (¹⁹F{¹H}) can be applied to collapse the multiplets into a singlet, confirming that all splitting is due to protons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift axis (¹H: TMS at 0 ppm; ¹⁹F: CFCl₃ at 0 ppm).

-

Integrate the signals.

-

Analyze the multiplicities and measure the coupling constants accurately.

-

Figure 2: Standard workflow for NMR analysis of this compound.

Conclusion: A Self-Validating System for Structural Certainty

The structural elucidation of this compound is an excellent demonstration of the power of multinuclear NMR. By following the detailed protocols and analytical logic outlined in this guide, researchers can achieve an unambiguous assignment of the molecule's ¹H and ¹⁹F NMR spectra. The key to confidence lies in the self-validating nature of the data: the reciprocal coupling constants observed across both the ¹H and ¹⁹F spectra provide an internal check on the accuracy of the assignment. This rigorous approach, grounded in the fundamental principles of NMR spectroscopy, ensures the highest level of scientific integrity for professionals in research and development.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. biophysics.org [biophysics.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. colorado.edu [colorado.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

Infrared (IR) spectroscopy analysis of 3-Fluorophthalonitrile

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 3-Fluorophthalonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (3-FPN), a key intermediate in the synthesis of advanced materials such as fluorinated phthalocyanines.[1][2] Intended for researchers, chemists, and materials scientists, this document elucidates the theoretical vibrational modes of 3-FPN and provides a detailed interpretation of its expected IR spectrum. By correlating specific molecular vibrations with characteristic absorption bands, this guide establishes a robust framework for the structural verification and quality control of this compound. A standardized experimental protocol for acquiring high-quality FTIR data using the potassium bromide (KBr) pellet method is also presented, ensuring reproducibility and analytical integrity.

Introduction: The Significance of this compound and IR Spectroscopy

1.1. This compound: A Versatile Building Block

This compound, with the chemical formula C₈H₃FN₂, is an aromatic organic compound featuring a benzene ring substituted with two adjacent (ortho) nitrile (-C≡N) groups and a fluorine atom. Its structure is foundational to the synthesis of fluorinated phthalocyanines, a class of functional dyes and pigments with applications in catalysis, chemical sensing, and nonlinear optics.[3] The introduction of fluorine into the phthalocyanine macrocycle can significantly alter its electronic properties, solubility, and thermal stability, making 3-FPN a molecule of considerable interest. Phthalonitriles are typically synthesized via the ammoxidation of their corresponding xylene derivatives or through cyanation reactions of dihalobenzenes.[1][4][5]

1.2. The Principle of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule.[6] When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. These frequencies are dependent on the masses of the bonded atoms, the bond strength, and the overall molecular structure.[6] Only vibrations that induce a change in the molecule's dipole moment are IR-active.[6] An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound contains three key components whose vibrations dominate the IR spectrum: the aromatic ring, the two nitrile groups, and the carbon-fluorine bond. Based on its Cₛ point group symmetry, this compound has 39 normal modes of vibration.[7] The most characteristic and analytically useful vibrations are detailed below.

Diagram: Molecular Structure and Key Vibrational Modes of this compound

graph 3_Fluorophthalonitrile_Vibrations { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for the molecule structure C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; H4 [label="H", pos="0,-2.2!"]; H5 [label="H", pos="1.85,-1.05!"]; H6 [label="H", pos="1.85,1.05!"]; F3 [label="F", pos="-1.85,-1.05!"]; C7 [label="C", pos="0,2.4!"]; N1 [label="N", pos="0,3.4!"]; C8 [label="C", pos="-2.08,1.2!"]; N2 [label="N", pos="-2.92,1.7!"];

// Define nodes for vibrational mode labels

V1 [label="ν(C≡N)\n2235 cm⁻¹", pos="-4.5,3.0!", fontcolor="#202124"];

V2 [label="ν(C-F)\n1280 cm⁻¹", pos="-4.5,-1.5!", fontcolor="#202124"];

V3 [label="ν(C-H)\n>3000 cm⁻¹", pos="4.5,1.5!", fontcolor="#202124"];

V4 [label="ν(C=C)\n~1600-1450 cm⁻¹", pos="4.5,-1.5!", fontcolor="#202124"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- H4; C5 -- H5; C6 -- H6; C3 -- F3; C1 -- C7; C7 -- N1 [style=filled, penwidth=2]; C2 -- C8; C8 -- N2 [style=filled, penwidth=2];

// Draw arrows for vibrational modes edge [color="#EA4335", arrowhead=vee, penwidth=1.5]; C8 -> N2 [label=" stretch"]; C7 -> N1 [label=" stretch"]; C3 -> F3 [label=" stretch"]; C6 -> H6 [label=" stretch"];

edge [color="#34A853", arrowhead=vee, penwidth=1.5]; C1 -> C6 [label=" ring stretch"]; C2 -> C3 [label=" ring stretch"];

// Invisible edges for label positioning if needed edge [style=invis]; V1 -- N2; V2 -- F3; V3 -- H6; V4 -- C5; }

Caption: Molecular structure of this compound with key IR-active stretching vibrations highlighted.In-Depth Analysis of the Predicted Infrared Spectrum

The infrared spectrum of this compound can be logically divided into distinct regions, each corresponding to specific functional group vibrations. The expected absorption frequencies are based on established literature values for aromatic nitriles, organofluorine compounds, and substituted benzenes.[8][9][10]

The Nitrile (C≡N) Stretching Region

The most unambiguous feature in the spectrum is the stretching vibration of the two nitrile groups.

-

Expected Frequency: A sharp, strong absorption band is predicted to appear in the range of 2230-2240 cm⁻¹ .[11]

-

Causality: The C≡N triple bond is very strong, requiring high energy (and thus high frequency) to stretch. Its vibration results in a significant change in the molecular dipole, leading to a characteristically intense absorption band. The electronic environment of aromatic nitriles influences the exact position of this band.[9][12] In a related molecule, 3-fluoro-4-methylbenzonitrile, this peak is observed experimentally at 2244 cm⁻¹.[13]

The Aromatic C-H and C=C Stretching Region

This region contains signals from the benzene ring itself.

-

Aromatic C-H Stretch: Weak to medium intensity bands are expected above 3000 cm⁻¹ , typically in the 3050-3100 cm⁻¹ range.[10][14] Their presence confirms the existence of hydrogens attached to an sp²-hybridized carbon of the aromatic ring.

-

Aromatic C=C Stretch: A series of medium to strong bands are predicted in the 1600-1450 cm⁻¹ region. These correspond to the in-plane stretching of the carbon-carbon double bonds within the benzene ring. For 3-FPN, prominent peaks are expected near 1600, 1570, and 1480 cm⁻¹.

The Carbon-Fluorine (C-F) Stretching Region

The C-F bond provides a key diagnostic band for confirming the fluorination of the molecule.

-

Expected Frequency: A very strong and intense absorption band is expected in the 1300-1250 cm⁻¹ range. The C-F stretch in organofluorine compounds is known to occur between 1360 and 1000 cm⁻¹.[8]

-

Causality: The C-F bond is the strongest single bond in organic chemistry and is highly polarized.[8] This results in an intense absorption upon stretching. Its position is sensitive to the electronic environment; for 3-fluorophenol, a related molecule, this vibration is observed near 1280 cm⁻¹.[15]

The Fingerprint Region (< 1000 cm⁻¹)

This region contains a complex series of bands that are unique to the overall molecular structure.

-

Expected Vibrations: This region includes C-H out-of-plane bending ("oop") vibrations, C-C-C ring deformations, and C-CN bending modes. The out-of-plane C-H bending bands are particularly useful for determining the substitution pattern of the aromatic ring. For a 1,2,3-trisubstituted benzene ring, characteristic bands are expected in the 900-675 cm⁻¹ range.[10]

Table 1: Summary of Predicted Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3050 | Aromatic C-H Stretch (ν C-H) | Medium to Weak |

| 2240 - 2230 | Nitrile C≡N Stretch (ν C≡N) | Strong, Sharp |

| 1610 - 1585 | Aromatic C=C Ring Stretch (ν C=C) | Medium to Strong |

| 1500 - 1450 | Aromatic C=C Ring Stretch (ν C=C) | Medium to Strong |

| 1300 - 1250 | Aryl C-F Stretch (ν C-F) | Very Strong |

| 900 - 750 | Aromatic C-H Out-of-Plane Bend (γ C-H) | Strong |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized protocol is essential. The following steps describe the Fourier Transform Infrared (FTIR) analysis of this compound using the KBr pellet method, a self-validating system for solid samples.

Materials and Instrumentation

-

Sample: this compound (solid, crystalline powder)

-

Matrix: Infrared-grade Potassium Bromide (KBr), desiccated

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

-

Equipment: Agate mortar and pestle, pellet press die, hydraulic press

Step-by-Step Methodology

-

Instrument Preparation & Background Scan:

-

Power on the FTIR spectrometer and allow the source and detector to stabilize (typically 30 minutes).

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

-

Acquire a background spectrum of the empty sample compartment. This is a critical step that accounts for any signals from the instrument or atmosphere, ensuring they are subtracted from the final sample spectrum.

-

-

Sample Preparation (KBr Pellet):

-

Gently grind ~100-200 mg of dry KBr powder in an agate mortar to create a fine, consistent powder. This minimizes scattering effects.

-

Add 1-2 mg of the this compound sample to the KBr. The optimal sample-to-KBr ratio is approximately 1:100.

-

Thoroughly mix and grind the sample and KBr together for 2-3 minutes until a homogenous, fine powder is obtained. Inadequate mixing is a common source of poor-quality spectra.

-

Transfer the powder mixture to the pellet press die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This should produce a transparent or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding, moisture, or improper pressure.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum using the following typical parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

The resulting spectrum should be automatically ratioed against the previously collected background spectrum.

-

-

Data Analysis:

-

Process the spectrum to identify the peak positions (in cm⁻¹) and their relative intensities.

-

Compare the experimental peak positions with the predicted values in Table 1 to confirm the identity and purity of the this compound sample.

-

Diagram: Experimental Workflow for FTIR Analysis

Caption: Standardized workflow for the FTIR analysis of a solid sample using the KBr pellet method.

Conclusion

The infrared spectrum of this compound is characterized by several distinct and intense absorption bands that serve as reliable indicators of its molecular structure. The sharp nitrile stretch around 2235 cm⁻¹, the strong C-F stretch near 1280 cm⁻¹, and the pattern of aromatic C-H and C=C vibrations collectively provide a definitive spectroscopic signature. By employing the standardized experimental protocol outlined in this guide, researchers can confidently verify the identity, assess the purity, and ensure the quality of this compound for its use in advanced material synthesis and other chemical applications.

References

- 1. Phthalonitrile - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and characterization of fluorophthalocyanines bearing four 2-(2-thienyl)ethoxy moieties: from the optimization of the fluorine substitution ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05325H [pubs.rsc.org]

- 4. Page loading... [guidechem.com]

- 5. Phthalonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 9. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. [PDF] Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. | Semantic Scholar [semanticscholar.org]

- 13. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Fluorophthalonitrile

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluorophthalonitrile. In the absence of a publicly available experimental spectrum, this guide synthesizes fundamental principles of mass spectrometry, fragmentation mechanisms of aromatic nitriles and halogenated compounds, and spectral data from analogous molecules to construct a robust, predictive model of its fragmentation behavior. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel or complex small molecules.

Introduction: The Structural Elucidation Challenge

This compound (C₈H₃FN₂) is an aromatic compound featuring a benzene ring substituted with a fluorine atom and two adjacent nitrile (-C≡N) groups. Its chemical structure suggests a rich and informative fragmentation pattern under electron ionization mass spectrometry (EI-MS). The stability of the aromatic ring, combined with the presence of electronegative fluorine and the unique reactivity of the nitrile functionalities, dictates a series of predictable and mechanistically insightful fragmentation pathways. Understanding these pathways is crucial for the unambiguous identification of this molecule in complex matrices and for the structural confirmation in synthetic chemistry workflows.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] In EI-MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation.[2] This molecular ion is often energetically unstable and undergoes a cascade of fragmentation reactions, yielding a unique fingerprint of fragment ions that is characteristic of the parent molecule's structure.[1][2]

Predicted Electron Ionization Fragmentation Pathway of this compound

Based on the chemical structure of this compound and established fragmentation principles of related compounds, a detailed fragmentation pathway can be predicted. The molecular weight of this compound (C₈H₃FN₂) is 146.12 g/mol .[3] Therefore, the molecular ion peak [M]⁺• is expected at m/z 146 . Aromatic compounds are known to exhibit a prominent molecular ion peak due to the stability of the delocalized π-electron system.

The primary fragmentation events are anticipated to involve the loss of small, stable neutral molecules or radicals from the molecular ion. The key predicted fragmentation pathways are outlined below.

Loss of Hydrogen Cyanide (HCN)

A characteristic fragmentation pathway for aromatic nitriles involves the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 u). In the case of this compound, this would likely proceed via a rearrangement, leading to the formation of a highly stable benzyne-type radical cation.

-

[M - HCN]⁺• at m/z 119: This fragment arises from the loss of one of the nitrile groups along with an adjacent hydrogen atom. The resulting ion is a fluorinated benzyne radical cation, which is a common and stable fragment in the mass spectra of benzonitriles.

Fragmentation Involving the Fluorine Substituent

Halogenated aromatic compounds frequently exhibit fragmentation pathways involving the loss of the halogen atom or a hydrogen halide molecule.

-

[M - F]⁺ at m/z 127: The direct cleavage of the C-F bond results in the loss of a fluorine radical (19 u), yielding a dicyanophenyl cation. The relative abundance of this peak will depend on the C-F bond strength.

-

[M - HF]⁺• at m/z 126: The elimination of a neutral hydrogen fluoride (HF) molecule (20 u) is another common pathway for fluorinated aromatic compounds. This likely occurs through a rearrangement involving a hydrogen atom from the aromatic ring.

Loss of Cyano Radicals and Related Fragments

Cleavage of the C-CN bond can also be expected, leading to further fragmentation.

-

[M - CN]⁺ at m/z 120: Loss of a cyano radical (·CN, 26 u) from the molecular ion would result in a fluorobenzonitrile cation.

-

Sequential Loss of HCN and CN: Following the initial loss of HCN to form the ion at m/z 119, a subsequent loss of the second cyano radical could occur.

-

[M - HCN - CN]⁺ at m/z 93: This would correspond to a fluorinated C₅H₃⁺ species.

-

Ring Fragmentation

At higher energies, fragmentation of the aromatic ring itself can occur, leading to smaller charged species. The stability of the benzene ring, however, suggests that these fragments will be of lower abundance compared to the fragments arising from the loss of substituents.

Summary of Predicted Fragmentation Data

The following table summarizes the major predicted fragment ions for this compound under electron ionization.

| Predicted m/z | Proposed Ion Structure | Neutral Loss | Description |

| 146 | [C₈H₃FN₂]⁺• | - | Molecular Ion |

| 127 | [C₈H₃N₂]⁺ | F• | Loss of a fluorine radical |

| 126 | [C₈H₂N₂]⁺• | HF | Loss of hydrogen fluoride |

| 120 | [C₇H₃FN]⁺ | •CN | Loss of a cyano radical |

| 119 | [C₇H₂FN]⁺• | HCN | Loss of hydrogen cyanide |

| 93 | [C₆H₂F]⁺ | HCN, CN | Sequential loss of HCN and a cyano radical |

Visualizing the Fragmentation Pathway

The predicted fragmentation pathways can be visualized to provide a clear overview of the relationships between the molecular ion and its primary fragments.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) or direct insertion probe method would be employed.

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Direct Insertion Probe (DIP) for solid samples.

Experimental Workflow:

Caption: General workflow for GC-MS analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Parameters (Typical):

-

Injector: Split/splitless injector at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Transfer Line: 280°C.

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-200.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

-

Conclusion

This technical guide provides a scientifically grounded prediction of the mass spectrometry fragmentation pattern of this compound. By leveraging established principles and data from analogous structures, we have proposed the most probable fragmentation pathways, which are centered around the loss of HCN, F, HF, and CN from the molecular ion. The provided experimental protocol offers a robust starting point for the empirical validation of these predictions. This guide serves as a valuable resource for scientists and researchers engaged in the analysis and structural elucidation of fluorinated aromatic nitriles.

References

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of 3-Fluorophthalonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, crystallization, and X-ray crystallographic analysis of 3-Fluorophthalonitrile and its derivatives. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, offering field-proven insights into obtaining high-quality single crystals and interpreting the resulting structural data. The strategic incorporation of fluorine into phthalonitrile frameworks holds significant promise for the development of novel therapeutics and advanced materials, making a thorough understanding of their three-dimensional structure paramount.

The Strategic Importance of Fluorinated Phthalonitriles

Phthalonitriles are a versatile class of organic compounds, serving as crucial precursors for the synthesis of phthalocyanines, which have widespread applications in catalysis, optics, and medicine.[1][2] The introduction of a fluorine atom onto the phthalonitrile scaffold can dramatically alter the molecule's physicochemical properties.[3][4] In the context of drug discovery, fluorine substitution is a powerful tool used to enhance metabolic stability, binding affinity, and bioavailability.[3][5][6] Specifically, the high electronegativity and small size of the fluorine atom can influence intermolecular interactions, crystal packing, and overall molecular conformation, all of which are critical determinants of a compound's biological activity.[4][6] This guide will illuminate how X-ray crystallography provides the definitive map to understanding these subtle yet impactful structural modifications.

From Synthesis to Single Crystal: A Validated Workflow

The journey to elucidating a crystal structure begins with the synthesis of the target compound and culminates in the growth of diffraction-quality single crystals. This section outlines a robust and reproducible methodology.

Synthesis of Substituted Phthalonitriles

A common and effective method for synthesizing substituted phthalonitriles involves the nucleophilic aromatic substitution of a nitro group with a phenoxide.

Experimental Protocol: Synthesis of a Phenoxy-Substituted Phthalonitrile Derivative [1][2]

-

Reagents and Solvents:

-

4-Nitrophthalonitrile

-

Substituted phenol (e.g., 3-methoxyphenol)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

2-Propanol

-

15% aqueous NaCl solution

-

-

Procedure: a. Dissolve 4-nitrophthalonitrile and a 1:1 molar ratio of the desired substituted phenol in DMF in a flask equipped with a stirrer. b. Once dissolved, add 1 mole of potassium carbonate and a one-third portion of water relative to the DMF volume. c. Heat the reaction mixture to 353–363 K and stir for 2.5 hours, monitoring the reaction progress using thin-layer chromatography (TLC). d. After completion, cool the reaction mass to 278 K and pour it into a threefold excess (by volume) of 15% aqueous NaCl solution. e. Filter the resulting precipitate, wash with water, and recrystallize from a 50% aqueous 2-propanol solution. f. Dry the purified crystals at 343 K to yield the final product.

Causality in Synthesis: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. The final precipitation and recrystallization steps are crucial for obtaining a high-purity product, which is a prerequisite for successful crystallization.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[7] The method of slow evaporation from a saturated solution is a widely used and effective technique for small organic molecules.

Experimental Protocol: Crystallization by Slow Evaporation [1]

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. Chloroform is often a good starting point for phthalonitrile derivatives.[1]

-

Preparation of a Saturated Solution: a. In a clean vial, dissolve the synthesized compound in a minimal amount of the chosen solvent at room temperature. b. Gently warm the solution to ensure all the solid has dissolved. c. Allow the solution to cool to room temperature. If no precipitate forms, the solution is not yet saturated. Add a small amount of additional compound and repeat the process until a small amount of solid remains undissolved at room temperature. d. Filter the saturated solution through a syringe filter into a clean vial to remove any undissolved particles.

-

Slow Evaporation: a. Cover the vial with a cap or parafilm with a few small pinholes. The size and number of holes will control the rate of evaporation. b. Place the vial in a vibration-free environment at a constant temperature. c. Monitor the vial over several days to weeks for the formation of single crystals.

Trustworthiness of the Protocol: This method is self-validating. The slow, controlled removal of the solvent allows the molecules to self-assemble into a highly ordered, three-dimensional lattice, which is the definition of a single crystal. The quality of the resulting crystals is a direct indicator of the success of the procedure.

The Power of X-ray Diffraction: Deciphering the Molecular Blueprint

Single-crystal X-ray diffraction is an indispensable analytical technique that provides unambiguous determination of the three-dimensional structure of molecules.[8][9] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[10][11]

The Workflow of Single-Crystal X-ray Diffraction

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Key Steps and Their Significance

-

Crystal Selection and Mounting: A suitable crystal should be of adequate size and have well-defined faces. It is mounted on a goniometer head for precise orientation in the X-ray beam.

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[7] The crystal is rotated during data collection to capture a complete set of diffraction data.

-

Data Processing: The raw diffraction intensities are processed to correct for experimental factors and to generate a list of unique reflections with their corresponding intensities.

-

Structure Solution: For small molecules like phthalonitrile derivatives, direct methods are typically used to solve the phase problem and obtain an initial electron density map.[7]

-

Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process leads to the final, highly accurate crystal structure.

Interpreting the Data: Insights from the Crystal Structure

The final output of an X-ray crystallographic analysis is a crystallographic information file (CIF), which contains the precise three-dimensional coordinates of every atom in the unit cell. This data allows for a detailed analysis of molecular geometry, intermolecular interactions, and crystal packing.

Molecular Geometry and Conformation

The crystal structure provides accurate measurements of bond lengths, bond angles, and torsion angles.[8] For example, in substituted phenoxy phthalonitriles, the dihedral angle between the phthalonitrile ring and the phenoxy ring is a key conformational parameter.[1][2] The presence of a fluorine atom can influence this angle through steric and electronic effects, which in turn can affect how the molecule interacts with a biological target.

Table 1: Representative Crystallographic Data for Substituted Phthalonitriles

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |

| 4-(3-methoxyphenoxy)phthalonitrile | Monoclinic | P2₁/c | 66.61(5) | [1][2] |

| 4-(2-methoxyphenoxy)phthalonitrile | Monoclinic | P2₁/n | 83.84(11) | [1][2] |

| 2-(3,4-dichlorophenyl)isoindoline-1,3-dione | Monoclinic | P2₁/c | 61.02(3) | [12] |

| 2-(2,4,5-trichlorophenyl)isoindoline-1,3-dione | Tetragonal | I4₁/a | 85.78(5) | [12] |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. The introduction of a fluorine atom can lead to the formation of C-H···F hydrogen bonds or F···F contacts, which can significantly influence the crystal packing.[13] Understanding these interactions is crucial, as they can provide insights into the solubility, stability, and polymorphism of the compound.

The following diagram illustrates the relationship between molecular structure, intermolecular interactions, and the resulting crystal packing.

Caption: Influence of Molecular Structure on Crystal Packing.

Conclusion and Future Directions

X-ray crystallography is an unparalleled tool for elucidating the precise three-dimensional structure of this compound and its derivatives. The insights gained from these studies are not merely academic; they have profound implications for the rational design of new drugs and materials. By understanding how the strategic placement of a fluorine atom influences molecular conformation and intermolecular interactions, researchers can fine-tune the properties of these compounds to achieve desired therapeutic effects or material characteristics. Future work in this area will likely focus on co-crystallization studies to understand drug-receptor interactions at the atomic level and the investigation of polymorphism, which has significant consequences for the pharmaceutical industry.

References

- 1. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. rigaku.com [rigaku.com]

- 9. excillum.com [excillum.com]

- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pure.ug.edu.gh [pure.ug.edu.gh]

- 13. researchgate.net [researchgate.net]

Theoretical and computational studies on 3-Fluorophthalonitrile

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 3-Fluorophthalonitrile

This guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond mere data presentation. It delves into the causality behind computational choices, offering a framework for understanding and predicting the molecule's behavior. We will dissect its structural, vibrational, electronic, and non-linear optical properties, grounding each claim in established quantum chemical methods.

Introduction: The Significance of this compound

This compound (C₈H₃FN₂) is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom and two adjacent cyano (-C≡N) groups. Phthalonitriles are of significant interest as they serve as fundamental precursors for the synthesis of phthalocyanines.[1] These larger macrocyclic compounds have a vast range of applications in catalysis, chemical sensing, electrochromism, and photodynamic therapy, owing to their unique electronic and photophysical properties.[1]

The introduction of a fluorine atom onto the phthalonitrile scaffold is a strategic chemical modification. Fluorine's high electronegativity can significantly alter the molecule's electron distribution, dipole moment, and intermolecular interactions. These modifications, in turn, influence the properties of the resulting phthalocyanines, making this compound a valuable building block for designing novel functional materials. This guide outlines the computational workflows used to predict and understand these properties in silico, providing a powerful tool for rational molecular design.

Part 1: The Computational Foundation - Density Functional Theory (DFT)

The bedrock of modern computational analysis for molecules of this size is Density Functional Theory (DFT). Its widespread adoption stems from its remarkable balance of computational efficiency and accuracy in accounting for electron correlation—a quantum mechanical effect crucial for correctly describing chemical bonds and molecular properties.[2][3]

Causality of Method Selection: Why B3LYP/6-311++G(d,p)?

For a molecule like this compound, a standard and well-validated approach is the use of the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p).[1][4]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure than pure DFT functionals, especially for aromatic systems. It is known for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties.[5]

-

6-311++G(d,p) Basis Set: This choice represents a sophisticated compromise between accuracy and computational demand.

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing electron distribution.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs and for calculating properties like electron affinity and non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is critical for describing the directionality of chemical bonds and accurately calculating energies and electronic properties.[4]

-

Experimental Protocol: A Standard DFT Workflow

The following steps outline a self-validating protocol for the computational analysis of this compound.

-

Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: A geometry optimization calculation is performed using the selected DFT method (B3LYP/6-311++G(d,p)). This iterative process adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The key validation check here is the absence of any imaginary frequencies. A positive result confirms that the optimized structure is a true energy minimum and not a transition state.[6]

-

Property Calculation: Using the validated, optimized structure, a suite of single-point energy calculations is performed to determine the molecule's electronic, spectroscopic, and non-linear optical properties.

Visualization: Computational Workflow

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 5. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of Unsymmetrically Substituted Phthalocyanines Leveraging 3-Fluorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsymmetrically substituted phthalocyanines (Pcs) are of significant interest in medicinal chemistry and materials science due to their tunable photophysical and electronic properties. This application note provides a detailed guide to the synthesis of these valuable macrocycles using a statistical condensation approach, with a particular focus on the strategic incorporation of 3-fluorophthalonitrile. The fluorine substituent serves as a valuable spectroscopic and chromatographic handle, facilitating the characterization and purification of the desired A3B-type phthalocyanine. We present the underlying principles of the mixed cyclotetramerization, a comprehensive, field-tested protocol for the synthesis of a model mono-fluoro-trisubstituted zinc phthalocyanine, and expert insights into the purification and characterization of the product mixture.

Introduction: The Significance of Unsymmetrical Phthalocyanines

Phthalocyanines, synthetic analogues of porphyrins, are robust 18 π-electron aromatic macrocycles that have found applications in diverse fields, including photodynamic therapy (PDT), chemical sensing, and as advanced materials.[1] Symmetrically substituted phthalocyanines, while synthetically accessible, often exhibit limited solubility and a propensity to aggregate, which can quench their desirable photophysical properties. The introduction of asymmetry into the phthalocyanine core by employing different substituted phthalonitriles in the synthesis allows for the fine-tuning of their electronic properties, solubility, and biological activity.[2]

Unsymmetrically substituted phthalocyanines, particularly of the A3B type (where three isoindole units are derived from one phthalonitrile and the fourth from another), are highly sought after. This substitution pattern can impart amphiphilicity, crucial for interactions with biological membranes, and provides a unique site for further chemical modification.[3]

The Synthetic Challenge and the Role of this compound

The primary challenge in synthesizing unsymmetrical phthalocyanines lies in controlling the cyclotetramerization of two or more different phthalonitrile precursors.[3] The most direct approach, a statistical condensation, involves reacting a mixture of the desired phthalonitriles, which inevitably leads to a mixture of products with different substitution patterns (A4, A3B, A2B2, AB3, and B4).

The strategic use of this compound as one of the precursors offers several distinct advantages:

-

Minimal Steric Hindrance: The small size of the fluorine atom does not significantly perturb the statistical distribution of the products, allowing for a predictable outcome.

-

Electronic Influence: The electron-withdrawing nature of fluorine can subtly influence the electronic properties of the final phthalocyanine, potentially enhancing its performance in applications like chemical sensing or as an n-type semiconductor.

-

Spectroscopic and Chromatographic Handle: The presence of a single fluorine atom in the A3B product provides a unique signature for characterization by ¹⁹F NMR spectroscopy. Furthermore, the change in polarity imparted by the fluorine substituent can be exploited for the chromatographic separation of the desired product from the other symmetrically and unsymmetrically substituted phthalocyanines in the mixture.

Synthetic Strategy: Statistical Condensation

The statistical condensation for the synthesis of an A3B-type phthalocyanine involves the co-cyclotetramerization of two different phthalonitriles, denoted here as A (this compound) and B (a second, differently substituted phthalonitrile), in a defined molar ratio. The reaction is typically templated around a metal salt, such as zinc acetate, to promote the formation of the metallated phthalocyanine.

The theoretical distribution of the various phthalocyanine products can be predicted based on binomial statistics, assuming equal reactivity of the two phthalonitrile precursors. To maximize the yield of the desired A3B product, a molar ratio of 3:1 of phthalonitrile B to phthalonitrile A is often employed.

Table 1: Theoretical Product Distribution for a 3:1 Molar Ratio of Phthalonitriles B and A

| Product Type | Formula | Statistical Abundance (%) |

| Symmetrical | B₄ | 42.19 |

| Unsymmetrical | A₁B₃ | 42.19 |

| Unsymmetrical | A₂B₂ | 14.06 |

| Unsymmetrical | A₃B₁ | 1.56 |

| Symmetrical | A₄ | 0.05 |

Note: This is a theoretical distribution and actual yields may vary depending on the relative reactivities of the phthalonitriles and the reaction conditions.

Experimental Protocol: Synthesis of a Mono-fluoro-tris(alkoxy) Zinc Phthalocyanine (A3B-Type)

This protocol describes the synthesis of a representative A3B-type zinc phthalocyanine using this compound (A ) and 4,5-bis(hexyloxy)phthalonitrile (B ) as precursors.

Materials and Reagents:

-

This compound

-

4,5-Bis(hexyloxy)phthalonitrile

-

Zinc (II) Acetate (anhydrous)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-(Dimethylamino)ethanol (DMAE) or n-pentanol

-

Methanol

-

Dichloromethane (DCM)

-

Hexanes

-

Silica Gel (for column chromatography)

-

Argon or Nitrogen gas supply

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere reactions

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Column chromatography setup

-

UV-Vis Spectrophotometer

-

Fluorometer

-

NMR Spectrometer (¹H, ¹³C, ¹⁹F)

-

Mass Spectrometer (MALDI-TOF or ESI)

Synthetic Workflow Diagram:

Caption: Workflow for the synthesis and purification of an A3B-type phthalocyanine.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (0.146 g, 1.0 mmol), 4,5-bis(hexyloxy)phthalonitrile (1.03 g, 3.0 mmol), and anhydrous zinc (II) acetate (0.275 g, 1.5 mmol).

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add 20 mL of anhydrous 2-(dimethylamino)ethanol (DMAE) via syringe.

-

-

Cyclotetramerization Reaction:

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.45 mL, 3.0 mmol) dropwise to the stirred suspension.

-

Heat the reaction mixture to 160 °C and maintain at reflux for 24 hours. The color of the solution should turn dark green, indicating the formation of the phthalocyanine macrocycle.

-

-

Work-up and Crude Product Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the dark green solution into 200 mL of vigorously stirring methanol.

-

A green precipitate will form. Continue stirring for 1 hour.

-

Collect the crude product by vacuum filtration.

-

Wash the solid sequentially with methanol (3 x 50 mL) and deionized water (2 x 50 mL) to remove unreacted starting materials and inorganic salts.

-

Dry the crude product in a vacuum oven at 60 °C overnight.

-

-